molecular formula C16H21NO5 B11158568 1,3-Dimethyl 5-(3,3-dimethylbutanamido)benzene-1,3-dicarboxylate

1,3-Dimethyl 5-(3,3-dimethylbutanamido)benzene-1,3-dicarboxylate

Cat. No.: B11158568
M. Wt: 307.34 g/mol
InChI Key: WELMAGBYBUIEBK-UHFFFAOYSA-N
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Description

1,3-Dimethyl 5-(3,3-dimethylbutanamido)benzene-1,3-dicarboxylate is a complex organic compound with the molecular formula C16H21NO5 It is known for its unique structure, which includes a benzene ring substituted with dimethyl groups and a butanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl 5-(3,3-dimethylbutanamido)benzene-1,3-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of 1,3-dimethylbenzene-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. This is followed by the amidation reaction with 3,3-dimethylbutanamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 5-(3,3-dimethylbutanamido)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl 5-(3,3-dimethylbutanamido)benzene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 5-(3,3-dimethylbutanamido)benzene-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbenzene (m-Xylene): A simpler compound with a similar benzene ring structure but lacking the butanamido and ester groups.

    1,3-Dimethyl 5-(1-methylethyl)benzene: Another related compound with different substituents on the benzene ring.

Uniqueness

1,3-Dimethyl 5-(3,3-dimethylbutanamido)benzene-1,3-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H21NO5

Molecular Weight

307.34 g/mol

IUPAC Name

dimethyl 5-(3,3-dimethylbutanoylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C16H21NO5/c1-16(2,3)9-13(18)17-12-7-10(14(19)21-4)6-11(8-12)15(20)22-5/h6-8H,9H2,1-5H3,(H,17,18)

InChI Key

WELMAGBYBUIEBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

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